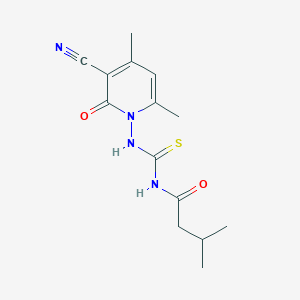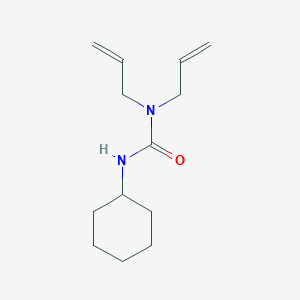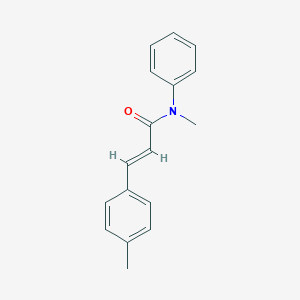![molecular formula C17H20ClN3O3S B319381 N-(tert-butyl)-4-{[(3-chloroanilino)carbonyl]amino}benzenesulfonamide](/img/structure/B319381.png)
N-(tert-butyl)-4-{[(3-chloroanilino)carbonyl]amino}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-4-{[(3-chloroanilino)carbonyl]amino}benzenesulfonamide is a complex organic compound with a molecular formula of C17H20ClN3O3S and a molecular weight of 381.877 Da . This compound is known for its unique chemical structure, which includes a tert-butyl group, a chlorophenyl group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
The synthesis of N-(tert-butyl)-4-{[(3-chloroanilino)carbonyl]amino}benzenesulfonamide typically involves multiple steps. One common synthetic route includes the reaction of 3-chlorophenyl isocyanate with N-tert-butyl-4-aminobenzenesulfonamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
N-(tert-butyl)-4-{[(3-chloroanilino)carbonyl]amino}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
N-(tert-butyl)-4-{[(3-chloroanilino)carbonyl]amino}benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-4-{[(3-chloroanilino)carbonyl]amino}benzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
N-(tert-butyl)-4-{[(3-chloroanilino)carbonyl]amino}benzenesulfonamide can be compared with other similar compounds such as:
N-tert-butyl-4-{[(3-chlorophenyl)carbamoyl]amino}benzamide: This compound has a similar structure but lacks the sulfonamide group, which can result in different chemical and biological properties.
N-butylbenzenesulfonamide: This compound has a simpler structure with a butyl group instead of the tert-butyl and chlorophenyl groups, leading to different reactivity and applications.
The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H20ClN3O3S |
|---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
1-[4-(tert-butylsulfamoyl)phenyl]-3-(3-chlorophenyl)urea |
InChI |
InChI=1S/C17H20ClN3O3S/c1-17(2,3)21-25(23,24)15-9-7-13(8-10-15)19-16(22)20-14-6-4-5-12(18)11-14/h4-11,21H,1-3H3,(H2,19,20,22) |
InChI Key |
OYZMTIMQKLIDIY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({4-[(3,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)cyclobutanecarboxamide](/img/structure/B319298.png)
![N-[(2,4-dichlorophenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B319299.png)

![4-({[(cyclobutylcarbonyl)amino]carbothioyl}amino)-N,N-dimethylbenzenesulfonamide](/img/structure/B319302.png)
![N-[(2-bromophenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B319303.png)
![N-acetyl-4-({[(cyclobutylcarbonyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B319305.png)
![4-({[(cyclobutylcarbonyl)amino]carbothioyl}amino)-N,N-diethylbenzenesulfonamide](/img/structure/B319306.png)
![Methyl 4-({[(cyclobutylcarbonyl)amino]carbothioyl}amino)benzoate](/img/structure/B319311.png)
![N-(cyclobutylcarbonyl)-N'-[4-(1-piperidinylsulfonyl)phenyl]thiourea](/img/structure/B319312.png)
![N-(cyclobutylcarbonyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B319313.png)
![N-[(3,4-dichlorophenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B319317.png)

![3-chloro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B319320.png)

